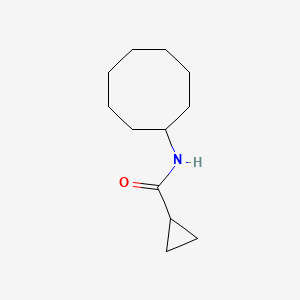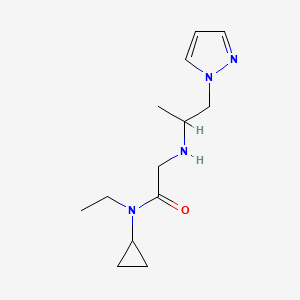![molecular formula C13H8ClF2NO4S B7571062 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)
2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR(inh)-172 has been extensively studied in scientific research for its potential therapeutic applications in cystic fibrosis and other diseases associated with CFTR dysfunction.
Wirkmechanismus
2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 inhibits 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid function by binding to the cytoplasmic regulatory domain of the protein, preventing its activation and subsequent opening of the chloride channel. 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has been shown to be a highly specific inhibitor of 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid, with little to no effect on other ion channels or transporters.
Biochemical and Physiological Effects:
2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has been shown to effectively inhibit 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid function in various in vitro and in vivo models. In cystic fibrosis patients, 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has been shown to reduce sweat chloride levels, a biomarker of 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid activity. 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has also been shown to reduce intestinal fluid secretion in a mouse model of secretory diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 is a highly specific inhibitor of 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid, making it a valuable tool for studying 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid function and regulation in vitro and in vivo. However, 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has some limitations for lab experiments, such as its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
For 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 research include the development of more potent and selective inhibitors, the optimization of drug delivery strategies, and the evaluation of its safety and efficacy in clinical trials. 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 may also have potential applications in other diseases beyond 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid dysfunction, such as cancer and inflammation.
Synthesemethoden
2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 can be synthesized using a multi-step process starting from commercially available 2-chloro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a sulfonyl group. The protected amine is then fluorinated, and the sulfonyl group is removed to yield 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has been extensively studied in scientific research for its potential therapeutic applications in cystic fibrosis and other diseases associated with 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid dysfunction. 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid is a chloride channel protein that plays a crucial role in regulating salt and water transport across epithelial tissues. Mutations in the 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid gene can lead to the development of cystic fibrosis, a life-threatening genetic disease characterized by thick, sticky mucus buildup in the lungs, pancreas, and other organs.
2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has been shown to inhibit 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid function in vitro and in vivo, making it a promising candidate for the development of cystic fibrosis therapeutics. 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid(inh)-172 has also been studied in other diseases associated with 2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid dysfunction, such as secretory diarrhea, polycystic kidney disease, and cholangiocarcinoma.
Eigenschaften
IUPAC Name |
2-chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO4S/c14-9-5-4-7(6-8(9)13(18)19)17-22(20,21)12-10(15)2-1-3-11(12)16/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJXJCGSEBMWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)

![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)


![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)
